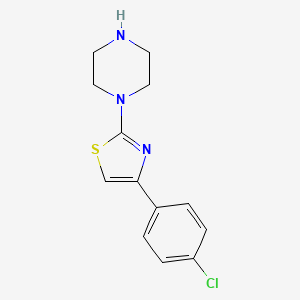
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is not fully understood. However, it has been suggested that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This results in increased levels of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. Additionally, it has been reported to have analgesic effects, which can help in the management of pain.
实验室实验的优点和局限性
One of the significant advantages of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole in lab experiments is its high potency and selectivity. This makes it an ideal compound for studying the mechanism of action and potential therapeutic applications. However, one of the limitations of this compound is its potential toxicity, which can make it challenging to study in vivo.
未来方向
There are several future directions for the study of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole. One of the areas that require further investigation is the mechanism of action of this compound. Understanding how it works at the molecular level can help in the development of more effective drugs. Additionally, more studies are needed to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, further research is required to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole can be achieved through various methods. One of the commonly used methods involves the reaction of 4-chloroaniline with piperazine in the presence of a base to form 4-(4-chlorophenyl)piperazine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the thiazole derivative. Other methods involve the use of different reagents and catalysts to achieve the same product.
科学研究应用
4-(4-Chlorophenyl)-2-piperazinyl-1,3-thiazole has been studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
4-(4-chlorophenyl)-2-piperazin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVMNWUAPQMNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

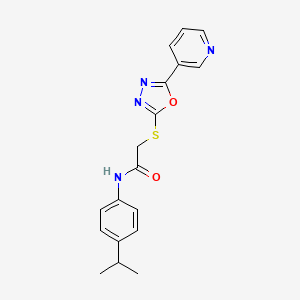
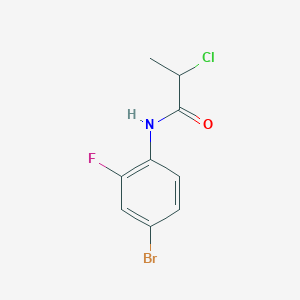
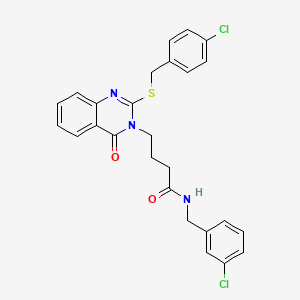
![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
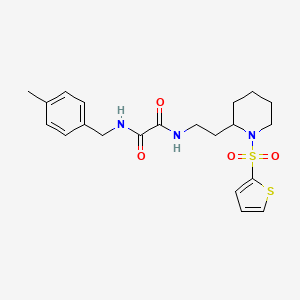
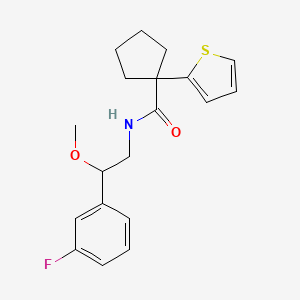
![Tert-butyl 2-[(4-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2354191.png)
